Ethyl isoindoline-4-carboxylate
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Overview
Description
Ethyl isoindoline-4-carboxylate is an organic compound belonging to the isoindoline family, characterized by a fused benzene and pyrrole ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure allows for diverse chemical reactivity and biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isoindoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of N-substituted phthalimides. For instance, the reaction of phthalic anhydride with ethylamine can yield N-ethylphthalimide, which upon reduction with lithium aluminum hydride (LiAlH4) forms this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often employs catalytic hydrogenation of N-ethylphthalimide. This method is preferred due to its scalability and efficiency. The reaction typically occurs under mild conditions with a palladium catalyst on carbon (Pd/C) in the presence of hydrogen gas.
Chemical Reactions Analysis
Types of Reactions: Ethyl isoindoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoindoline-4-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into different derivatives, such as isoindoline-4-methanol, using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Isoindoline-4-carboxylic acid.
Reduction: Isoindoline-4-methanol.
Substitution: N-substituted isoindoline derivatives.
Scientific Research Applications
Ethyl isoindoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Its derivatives exhibit biological activities, including antimicrobial and anticancer properties, making it valuable in drug discovery.
Medicine: Potential therapeutic agents derived from this compound are being explored for treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and polymers due to its stable chemical structure.
Mechanism of Action
The mechanism by which ethyl isoindoline-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. For example, some derivatives inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects. The molecular pathways involved often include inhibition of cell signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Ethyl isoindoline-4-carboxylate can be compared with other isoindoline derivatives, such as:
Isoindoline-1,3-dione: Known for its use in synthesizing phthalimides and other heterocyclic compounds.
N-Substituted isoindolines: These compounds exhibit varied biological activities and are used in medicinal chemistry.
Uniqueness: this compound stands out due to its ethyl ester group, which enhances its solubility and reactivity compared to other isoindoline derivatives. This unique feature makes it a versatile intermediate in organic synthesis and drug development.
Biological Activity
Ethyl isoindoline-4-carboxylate (EIC) is a compound derived from the indole family, known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of EIC, supported by relevant data and research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₃NO₂
- Molecular Weight : 189.23 g/mol
- CAS Number : 1311254-57-5
EIC features an isoindoline core structure, which is pivotal for its biological activity. The presence of the ethyl group enhances its solubility and reactivity in biological systems.
EIC exhibits a variety of biological activities, primarily due to its ability to interact with multiple biochemical pathways:
- Anticancer Activity : EIC and its derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell signaling pathways critical for tumor growth.
- Antimicrobial Properties : Studies indicate that EIC possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory responses, likely through the modulation of cytokine production and inhibition of inflammatory mediators.
- Antioxidant Activity : EIC has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases.
Biological Activity Overview
The table below summarizes key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of EIC:
- Anticancer Studies : A study explored the effect of EIC on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p53, crucial regulators of the cell cycle .
- Antimicrobial Evaluation : Research conducted on EIC's antimicrobial properties revealed its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Inflammation Models : In vitro studies using macrophage cell lines showed that EIC reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .
Applications in Drug Development
EIC serves as a promising scaffold for drug development due to its diverse biological activities:
- Pharmaceutical Development : Researchers are investigating EIC derivatives for their therapeutic potential in treating cancers and infectious diseases.
- Natural Product Chemistry : EIC is utilized in synthesizing bioactive compounds that may lead to new medicinal applications.
- Analytical Chemistry : It is employed in developing methods for detecting similar compounds in pharmaceutical formulations, enhancing quality control measures .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
KUGFBSVSLMWHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CNC2 |
Origin of Product |
United States |
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